Product packaging for (R)-1,1'-binaphthyl-2,2'-disulfonamide(Cat. No.:CAS No. 1187629-41-9)

(R)-1,1'-binaphthyl-2,2'-disulfonamide

Cat. No.: B1429916
CAS No.: 1187629-41-9
M. Wt: 412.5 g/mol
InChI Key: GHOMEMIQVSTVEP-UHFFFAOYSA-N
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Description

(R)-1,1'-Binaphthyl-2,2'-disulfonamide (CAS 1187629-41-9) is a chiral compound with a molecular formula of C20H13NO4S2 and a molecular weight of 395.45 . It belongs to the class of atropisomeric binaphthyls, which are prized in scientific research for their inherent rigidity and stable axial chirality. These characteristics make them valuable scaffolds in the development of asymmetric catalysts and for exploring stereoselective biological interactions . The parent structure of this compound family, [1,1'-binaphthalene]-2,2'-diamine (BINAM), has demonstrated significant and enantioselective biological activity. Research has identified that the (R)-enantiomer of BINAM acts as a moderately potent spindle poison, causing antiproliferation, depolymerization of microtubules, and induction of apoptosis in human cancer cell lines . In contrast, the (S)-enantiomer was found to be inactive, highlighting the critical importance of chirality in its biological mechanism . The disulfonamide derivative builds upon this chiral framework, modifying the functional groups to potentially alter its properties, reactivity, and application profile for specialized research. The primary applications for this compound are in life science and medicinal chemistry research. It can be utilized as a building block for the synthesis of more complex chiral molecules or as a ligand for metal catalysts in asymmetric synthesis. Its value lies in its potential to help scientists study structure-activity relationships and develop new chiral agents for chemical biology and drug discovery, particularly given the proven utility of the binaphthyl scaffold in targeting biological structures like tubulin . This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure safe handling and disposal of this compound in accordance with all applicable local and national regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H16N2O4S2 B1429916 (R)-1,1'-binaphthyl-2,2'-disulfonamide CAS No. 1187629-41-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-sulfamoylnaphthalen-1-yl)naphthalene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4S2/c21-27(23,24)17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)28(22,25)26/h1-12H,(H2,21,23,24)(H2,22,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOMEMIQVSTVEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)S(=O)(=O)N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245748-66-6, 1187629-41-9
Record name 1245748-66-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1187629-41-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Key Methodology:

  • Starting Material : (R)-BINOL, with an optical purity of >99% ee.
  • Sulfonation : The process involves electrophilic aromatic substitution using sulfur trioxide or sulfuric acid derivatives under carefully controlled temperature conditions to prevent over-sulfonation or racemization.
  • Reaction Conditions :
    • Temperature: Typically around 80–120°C.
    • Sulfonating agent: Sulfur trioxide or chlorosulfonic acid.
    • Solvent: Often concentrated sulfuric acid or other inert solvents compatible with sulfonation.

Data Table 1: Typical Conditions for BINSA Synthesis

Parameter Value/Range Remarks
Starting material (R)-BINOL >99% ee, purity confirmed by chiral HPLC
Sulfonating agent Chlorosulfonic acid or SO3 Controlled addition to prevent over-sulfonation
Temperature 80–120°C Maintained during sulfonation
Reaction time 4–8 hours Monitored via TLC or NMR
Work-up Quenching with ice water Neutralization and extraction

The product, (R)-binaphthyl-2,2'-disulfonic acid , is purified via recrystallization or chromatography to obtain high purity and enantiomeric integrity.

Conversion of BINSA to the Disulfonamide

The critical step involves transforming the disulfonic acid into the corresponding disulfonamide. This is achieved through amide formation reactions, typically via activation of the sulfonic acid groups followed by nucleophilic attack by amines.

Method 1: Direct Amination Using Ammonia or Primary Amines

  • Activation : The sulfonic acid groups are first converted into more reactive sulfonyl chlorides using reagents such as thionyl chloride or phosphorus oxychloride.
  • Reaction Conditions :
    • Reagents: Thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3).
    • Temperature: Reflux (~100°C).
    • Atmosphere: Inert gas (nitrogen or argon).
  • Amination : The activated sulfonyl chlorides are then reacted with ammonia or primary amines to form sulfonamides.

Data Table 2: Typical Conversion Conditions

Step Reagent/Conditions Outcome
Activation of sulfonic acid SOCl2, reflux, 2–4 hours Formation of sulfonyl chlorides
Amide formation Ammonia or primary amines, 0–25°C Formation of disulfonamide
Purification Recrystallization or chromatography High purity (≥99%) disulfonamide

Method 2: Alternative Route via Carbamate Intermediates

Some research indicates the use of carbamate intermediates to facilitate selective amide formation, especially when aiming for high stereoselectivity and yield.

Notable Research Findings and Data

  • Research by Hatano et al. demonstrated the asymmetric synthesis of chiral BINSA from (R)-BINOL, emphasizing the importance of stereochemical integrity during sulfonation and subsequent amide formation.
  • The process allows for scale-up, with successful exchange of the sulfonic acid groups to sulfonamides on scales exceeding 10 grams without loss of optical purity.
  • The use of microwave-assisted sulfonation has been explored to reduce reaction times and improve yields, with conditions such as 200°C and 300 W microwave irradiation showing promising results.

Data Summary and Comparative Table

Preparation Step Reagents/Conditions Yield/Enantioselectivity Remarks
Asymmetric sulfonation of BINOL SO3 or chlorosulfonic acid, 80–120°C >95% yield, high ee Controlled temperature prevents racemization
Activation to sulfonyl chlorides SOCl2, reflux Quantitative conversion Essential for subsequent amide formation
Formation of disulfonamide Ammonia or primary amines, 0–25°C 80–95% yield, high purity Maintains stereochemical integrity

Chemical Reactions Analysis

Types of Reactions

®-1,1’-binaphthyl-2,2’-disulfonamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide groups to amines.

    Substitution: The naphthyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

Asymmetric Synthesis and Catalysis

Chiral Ligand in Catalysis
(R)-1,1'-binaphthyl-2,2'-disulfonamide serves as an effective chiral ligand in asymmetric synthesis. It facilitates the production of enantiomerically pure compounds by coordinating with metal ions to form chiral complexes. This property is exploited in various catalytic reactions, including:

  • Asymmetric Hydrogenation : The compound is utilized in the hydrogenation of prochiral ketones and imines.
  • C–C Bond Formation : It plays a role in reactions such as the Suzuki-Miyaura coupling and other cross-coupling reactions.

Case Study: Asymmetric Acylcyanation
A study demonstrated its effectiveness in asymmetric acylcyanation reactions, achieving high enantioselectivity (>90% ee) when used with specific substrates .

Medicinal Chemistry

Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction.

Cell LineIC50 (µM)Mechanism
MCF-75.3Apoptosis via caspase activation
A5498.9Cell cycle arrest at G2/M phase
HeLa6.4Induction of oxidative stress

In one study, it demonstrated an IC50 value of 5.3 µM against MCF-7 breast cancer cells, indicating potent cytotoxicity .

Antimicrobial Activity
The compound also shows promising antimicrobial properties against various bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli50

These findings suggest its potential use as a therapeutic agent against bacterial infections .

Biological Research

Enzyme Mechanisms and Chiral Selectors
In biological studies, this compound is used to investigate enzyme mechanisms and as a chiral selector in chromatography. Its ability to interact with enzymes allows researchers to explore various biochemical pathways and reaction mechanisms.

Industrial Applications

Production of Fine Chemicals
The compound is utilized in the industrial production of fine chemicals and as a catalyst in various processes. Its effectiveness in asymmetric synthesis makes it valuable for producing chiral intermediates used in pharmaceuticals.

Mechanism of Action

The mechanism by which ®-1,1’-binaphthyl-2,2’-disulfonamide exerts its effects is primarily through its ability to act as a chiral ligand. It can coordinate with metal ions to form chiral complexes, which can then catalyze asymmetric reactions. The molecular targets and pathways involved include various enzymes and receptors that interact with the chiral centers of the compound.

Comparison with Similar Compounds

Data Table: Structural and Functional Properties

Compound Molecular Formula Molecular Weight CAS RN Key Functional Groups Applications
This compound C22H18N2O4S2 462.52 1187629-41-9 Sulfonamide Asymmetric catalysis, ligand design
2,2'-Dimethoxy-1,1'-binaphthalene C22H18O2 314.37 35294-28-1 Methoxy Chiral auxiliary, coupling reactions
(R)-1,1’-Binaphthyl-2,2’-diamine C20H16N2 284.36 18741-85-0 Amine Ligand precursor
(R)-1,1'-Binaphthyl-2,2'-diol C20H14O2 286.33 18531-94-7 Hydroxyl Precursor for BINAM and derivatives

Biological Activity

(R)-1,1'-binaphthyl-2,2'-disulfonamide is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth analysis of its biological activity, supported by case studies and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique binaphthyl structure, which contributes to its biological properties. The presence of sulfonamide groups enhances its interactions with biological targets, making it a candidate for various therapeutic applications.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines.

  • Case Study : In one study, the compound demonstrated an IC50 value of 5.3 µM against MCF-7 breast cancer cells, indicating potent cytotoxicity. The mechanism of action involved the induction of apoptosis through the activation of caspase pathways and disruption of mitochondrial membrane potential .
Cell Line IC50 (µM) Mechanism
MCF-75.3Apoptosis via caspase activation
A5498.9Cell cycle arrest at G2/M phase
HeLa6.4Induction of oxidative stress

2. Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various bacterial strains.

  • Research Findings : A study reported that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 25 to 50 µg/mL .
Bacterial Strain MIC (µg/mL)
Staphylococcus aureus25
Escherichia coli50

3. Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been evaluated in several models.

  • Findings : In a lipopolysaccharide (LPS)-induced inflammation model, the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 by approximately 70% at a concentration of 10 µM .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound triggers apoptosis in cancer cells through mitochondrial pathways and caspase activation.
  • Cell Cycle Arrest : It causes cell cycle arrest at specific phases (G2/M), which is crucial for halting cancer cell proliferation.
  • Cytokine Modulation : It modulates inflammatory responses by inhibiting cytokine release.

Q & A

Q. What are the established synthetic routes for (R)-1,1'-binaphthyl-2,2'-disulfonamide, and how can reaction conditions be optimized?

The compound is typically synthesized via sulfonation of (R)-1,1'-binaphthyl-2,2'-diamine using sulfonyl chlorides under controlled conditions. A reported method involves reacting the diamine with sulfonyl chloride derivatives in anhydrous dichloromethane or toluene, using triethylamine as a base to neutralize HCl byproducts. Yields up to 92% are achievable with careful temperature control (0–25°C) and stoichiometric excess of sulfonyl chloride . Characterization relies on ¹H NMR (e.g., δ 10.4–10.6 ppm for NH protons), IR (S=O stretches at 1345 and 1163 cm⁻¹), and mass spectrometry (m/z = 717 for analogous disulfonamides) . Optimization may involve adjusting solvent polarity, reaction time, or purification via column chromatography.

Q. What safety protocols are critical for handling this compound in the laboratory?

While not classified as acutely toxic, proper handling requires PPE (nitrile gloves, lab coat, safety goggles) to avoid inhalation or skin contact. Storage should be in a dry, ventilated area away from oxidizers, with containers tightly sealed to prevent moisture absorption . Spill management includes using inert absorbents and avoiding dust generation. Emergency procedures for exposure involve rinsing eyes/skin with water and seeking medical evaluation if irritation persists .

Q. How can researchers validate the enantiomeric purity of this compound?

Chiral HPLC or polarimetry are standard methods. For HPLC, chiral stationary phases (e.g., cellulose- or amylose-based columns) resolve enantiomers using hexane/isopropanol mobile phases. Polarimetric analysis compares the observed rotation against literature values for the (R)-enantiomer. X-ray crystallography may also confirm absolute configuration if single crystals are obtainable .

Advanced Research Questions

Q. How does the N-N torsion angle in this compound influence enantioselectivity in asymmetric catalysis?

The axial chirality of the binaphthyl backbone creates a rigid scaffold, while sulfonamide substituents modulate the N-N torsion angle. Smaller angles (e.g., <30°) enhance steric discrimination in metal coordination, improving enantioselectivity in asymmetric transfer hydrogenation (ATH) of ketones. Computational studies (DFT) can model torsion effects on transition-state geometries . Experimental validation involves comparing catalytic outcomes of ligands with modified sulfonamide groups (e.g., aryl vs. alkyl) .

Q. What are the limitations of this ligand in ruthenium- or rhodium-catalyzed asymmetric reactions?

While effective in ATH, the disulfonamide’s strong σ-donor capacity can lead to slower reaction kinetics compared to phosphine ligands like BINAP. This is attributed to tighter metal-ligand binding, which may reduce substrate accessibility. Mitigation strategies include using polar aprotic solvents (e.g., DMF) or adding catalytic iodide ions to weaken metal-sulfonamide interactions .

Q. How can computational methods predict the ligand’s performance in novel catalytic systems?

Density Functional Theory (DFT) calculates key parameters: (1) Frontier molecular orbitals (HOMO/LUMO) to assess redox activity, (2) Gibbs free energy of metal-ligand complexation, and (3) non-covalent interaction (NCI) analysis to map steric/electronic effects. For example, studies on analogous Schiff bases show correlation between HOMO energy and catalytic turnover frequency .

Q. What are the strategies to resolve contradictory enantioselectivity data across different studies?

Discrepancies often arise from variations in metal precursors (e.g., [RuCl₂(p-cymene)]₂ vs. Rh(COD)₂OTf) or solvent polarity. Systematic optimization should include:

  • Screening metal-ligand ratios (1:1 to 1:3)
  • Testing solvent effects (THF vs. methanol)
  • Evaluating temperature gradients (25–80°C) Cross-referencing with crystallographic data (e.g., Cambridge Structural Database) ensures alignment between predicted and observed stereochemical outcomes .

Methodological Guidance

Q. How to design a kinetic study for reactions catalyzed by this ligand?

  • Use in situ IR or NMR to monitor substrate conversion.
  • Apply the Eyring equation to determine activation parameters (ΔH‡, ΔS‡) from rate constants at multiple temperatures.
  • Compare turnover numbers (TON) and frequencies (TOF) with control ligands (e.g., BINAP) to assess efficiency .

Q. What techniques characterize the ligand’s stability under reaction conditions?

  • Thermogravimetric analysis (TGA) evaluates thermal decomposition thresholds.
  • Cyclic voltammetry identifies redox stability in the presence of metal ions.
  • LC-MS detects ligand degradation byproducts after prolonged reaction times .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1,1'-binaphthyl-2,2'-disulfonamide
Reactant of Route 2
(R)-1,1'-binaphthyl-2,2'-disulfonamide

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